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Compound of Interest

Compound Name: 4,8-Dimethylquinolin-2-ol

Cat. No.: B188844

For Researchers, Scientists, and Drug Development Professionals

Quinolin-2-ol and its derivatives, also known as 2-quinolones or carbostyrils, represent a
privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of
natural products and synthetic compounds that exhibit a broad spectrum of biological activities,
including anticancer, antimicrobial, and anti-inflammatory properties. The physicochemical
characteristics of these derivatives are critical determinants of their pharmacokinetic and
pharmacodynamic profiles, influencing their solubility, absorption, distribution, metabolism, and
excretion (ADME). This guide provides a comparative analysis of key physicochemical
properties of a series of substituted 4-hydroxy-1H-quinolin-2-one derivatives, supported by
experimental data and detailed methodologies.

Data Presentation: Physicochemical Properties

The following table summarizes the melting point and a measure of lipophilicity (log k) for a
series of twelve ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives. While specific
experimental data for aqueous solubility and pKa for this particular series are not readily
available in a single source, the general characteristics of this class of compounds are
discussed below.

Table 1: Physicochemical Properties of Substituted 4-hydroxy-1H-quinolin-2-one Derivatives
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Substituent

(R)

Compound

Melting
Point (°C)

Lipophilicit
y (log K)

Aqueous
Solubility

pKa

1 6-OH

>300

0.281

Generally low

Acidic (enol)
and basic
(pyridine

nitrogen)

2 7-OH

>300

0.339

Generally low

Acidic (enol)
and basic
(pyridine
nitrogen)

3 8-OH

>300

0.372

Generally low

Acidic (enol)
and basic
(pyridine

nitrogen)

4 6-NH2

>300

0.158

Generally low

Acidic (enol)
and basic
(pyridine
nitrogen/amin

0 group)

5 7-NH2

>300

0.823

Generally low

Acidic (enol)
and basic
(pyridine
nitrogen/amin

0 group)

6 8-NH2

>300

0.244

Generally low

Acidic (enol)
and basic
(pyridine
nitrogen/amin

0 group)

7 6-NO2

>300

0.665

Generally low

Acidic (enol)
and basic
(pyridine

nitrogen)
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Acidic (enol)
and basic

8 7-NO2 >300 0.713 Generally low o
(pyridine

nitrogen)

Acidic (enol)
and basic

9 8-NO2 >300 0.363 Generally low o
(pyridine

nitrogen)

Acidic (enol)

and basic
10 6-Cl >300 0.606 Generally low o

(pyridine

nitrogen)

Acidic (enol)

and basic
11 7-Cl >300 0.684 Generally low L

(pyridine

nitrogen)

Acidic (enol)

and basic
12 8-Cl >300 0.003 Generally low .

(pyridine

nitrogen)

Discussion of Physicochemical Properties:

» Melting Point: The high melting points observed for this series of compounds are
characteristic of the planar and rigid quinolin-2-one scaffold, which facilitates strong
intermolecular interactions and efficient crystal lattice packing.

 Lipophilicity (log k): The lipophilicity, determined by reversed-phase high-performance liquid
chromatography (RP-HPLC), is presented as the logarithm of the retention factor (log k).
This parameter is proportional to the widely used log P (octanol-water partition coefficient).
The varying substituents on the benzene ring modulate the lipophilicity, which in turn affects
membrane permeability and protein binding.
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e Aqueous Solubility: Quinolin-2-one derivatives generally exhibit poor aqueous solubility.[1]
This is attributed to their aromatic and planar structure, which leads to a stable crystal lattice
that is difficult to disrupt by water molecules, and their often high lipophilicity.[1] Strategies to
improve solubility can include the introduction of ionizable groups or the use of formulation
techniques like co-solvents or cyclodextrins.[1]

o pKa: Quinolin-2-ol derivatives are amphoteric molecules. The enolic hydroxyl group imparts
acidic character, while the nitrogen atom in the pyridine ring is basic. The specific pKa values
are influenced by the nature and position of the substituents on the quinoline ring.

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are
provided below.

Melting Point Determination

The melting point of a compound is determined as the temperature range over which the solid
phase transitions to the liquid phase.

Methodology:

A small amount of the finely powdered dry sample is packed into a capillary tube, which is
sealed at one end.

e The capillary tube is placed in a melting point apparatus, which contains a heated block or
an oil bath.

e The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the
expected melting point.

e The temperature at which the first drop of liquid appears and the temperature at which the
entire sample becomes liquid are recorded as the melting point range.

Lipophilicity (logP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and
reliable method for estimating the lipophilicity of compounds. The retention time of a compound
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on a nonpolar stationary phase is correlated with its lipophilicity.
Methodology:

System Preparation: An HPLC system equipped with a C18 reversed-phase column and a
UV detector is used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and
an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase.

Calibration: A series of standard compounds with known logP values are injected into the
HPLC system to obtain their retention times (tR). The dead time (t0) is determined using an
unretained compound.

Calculation of Retention Factor (k): The retention factor (k) for each standard is calculated
using the formula: k = (tR - t0) / tO.

Standard Curve: A calibration curve is generated by plotting the logarithm of the retention
factor (log k) of the standards against their known logP values.

Sample Analysis: The quinolin-2-ol derivative is injected into the HPLC system under the
same conditions, and its retention time is measured.

logP Determination: The log k of the derivative is calculated, and its logP value is determined
from the calibration curve.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a
compound by measuring the pH of a solution as a titrant is added.

Methodology:

o Sample Preparation: A known concentration of the quinolin-2-ol derivative is dissolved in a
suitable solvent, often a mixture of water and an organic co-solvent for compounds with low
agueous solubility.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

 Titration Setup: The sample solution is placed in a thermostated vessel with a calibrated pH
electrode and a magnetic stirrer.

« Titration: A standardized solution of a strong acid (e.g., HCI) or a strong base (e.g., NaOH) is
added to the sample solution in small, precise increments using a burette.

o Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing
the solution to reach equilibrium.

« Titration Curve: A titration curve is constructed by plotting the measured pH against the
volume of titrant added.

e pKa Calculation: The pKa value is determined from the titration curve. For a monoprotic acid,
the pKa is the pH at which half of the compound has been neutralized (the midpoint of the
titration). For more complex molecules, the pKa values correspond to the inflection points on
the curve.

Mandatory Visualization: Signhaling Pathway

Many quinolin-2-ol derivatives exhibit their biological effects, particularly anticancer activity, by
modulating key cellular signaling pathways. The PI3SK/Akt/mTOR pathway is a critical regulator
of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Several quinoline derivatives have been identified as inhibitors of this pathway.
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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolin-2-ol derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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